N-[3-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butyl]-9H-xanthene-9-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butyl]-9H-xanthene-9-carboxamide is a complex organic compound that features a unique combination of a triazolopyridine moiety and a xanthene carboxamide structure. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butyl]-9H-xanthene-9-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Triazolopyridine Moiety: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazolopyridine ring.
Alkylation: The triazolopyridine intermediate is then alkylated using 3-methyl-1-bromobutane under basic conditions to introduce the butyl group.
Coupling with Xanthene Carboxylic Acid: The final step involves coupling the alkylated triazolopyridine with xanthene-9-carboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-[3-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butyl]-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, especially at the triazolopyridine moiety, using reagents like sodium azide or halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium azide in DMF (dimethylformamide) or halides in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could lead to deoxygenated products.
Scientific Research Applications
N-[3-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butyl]-9H-xanthene-9-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence.
Mechanism of Action
The mechanism by which N-[3-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butyl]-9H-xanthene-9-carboxamide exerts its effects involves interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. For instance, the triazolopyridine moiety might interact with enzyme active sites, inhibiting their activity, while the xanthene carboxamide part could enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-[3-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butyl]-9H-xanthene-9-carboxamide: shares similarities with other triazolopyridine derivatives and xanthene-based compounds.
Triazolopyridine Derivatives: Compounds like 1,2,4-triazolo[4,3-a]pyridine have been studied for their antimicrobial and anticancer properties.
Xanthene Derivatives: Compounds such as fluorescein and rhodamine are well-known for their fluorescent properties and are used in various imaging applications.
Uniqueness
The uniqueness of This compound lies in its combined structure, which may offer synergistic effects not seen in individual triazolopyridine or xanthene compounds. This dual functionality could enhance its biological activity and specificity, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C25H24N4O2 |
---|---|
Molecular Weight |
412.5 g/mol |
IUPAC Name |
N-[3-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butyl]-9H-xanthene-9-carboxamide |
InChI |
InChI=1S/C25H24N4O2/c1-16(2)15-19(24-28-27-22-13-7-8-14-29(22)24)26-25(30)23-17-9-3-5-11-20(17)31-21-12-6-4-10-18(21)23/h3-14,16,19,23H,15H2,1-2H3,(H,26,30) |
InChI Key |
QSSPBEZQVNXTNC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C1=NN=C2N1C=CC=C2)NC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.